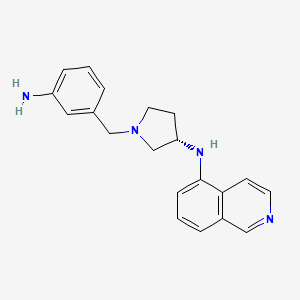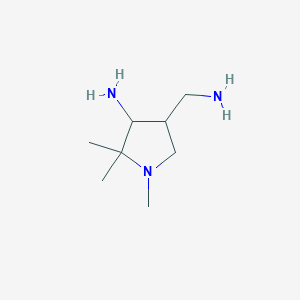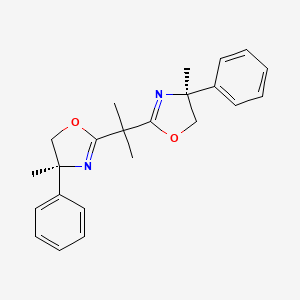
(S)-N-(1-(3-Aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(1-(3-Aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine is a complex organic compound that features a pyrrolidine ring, an isoquinoline moiety, and an aminobenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(3-Aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine typically involves multi-step organic reactions. One possible route could include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of the Aminobenzyl Group: The aminobenzyl group can be introduced via nucleophilic substitution reactions.
Formation of the Isoquinoline Moiety: The isoquinoline structure can be synthesized through Pictet-Spengler reactions or other cyclization methods.
Final Coupling: The final step involves coupling the pyrrolidine ring with the isoquinoline moiety under specific conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminobenzyl group.
Reduction: Reduction reactions could be used to modify the isoquinoline moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could lead to a dihydroisoquinoline.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for targeting specific receptors or enzymes.
Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.
作用機序
The mechanism of action would depend on the specific biological target. Generally, the compound could interact with proteins, enzymes, or receptors, modulating their activity. This interaction could involve binding to active sites or altering protein conformation.
類似化合物との比較
Similar Compounds
®-N-(1-(3-Aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine: The enantiomer of the compound.
N-(1-Benzylpyrrolidin-3-yl)isoquinolin-5-amine: Lacks the amino group on the benzyl moiety.
N-(1-(3-Methoxybenzyl)pyrrolidin-3-yl)isoquinolin-5-amine: Contains a methoxy group instead of an amino group.
Uniqueness
The presence of the (S)-configuration and the specific functional groups make (S)-N-(1-(3-Aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine unique in its potential interactions and applications.
特性
| 675133-44-5 | |
分子式 |
C20H22N4 |
分子量 |
318.4 g/mol |
IUPAC名 |
N-[(3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine |
InChI |
InChI=1S/C20H22N4/c21-17-5-1-3-15(11-17)13-24-10-8-18(14-24)23-20-6-2-4-16-12-22-9-7-19(16)20/h1-7,9,11-12,18,23H,8,10,13-14,21H2/t18-/m0/s1 |
InChIキー |
KDILGLNJDNVPLP-SFHVURJKSA-N |
異性体SMILES |
C1CN(C[C@H]1NC2=CC=CC3=C2C=CN=C3)CC4=CC(=CC=C4)N |
正規SMILES |
C1CN(CC1NC2=CC=CC3=C2C=CN=C3)CC4=CC(=CC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/no-structure.png)

![2-[1-(5-Methylfuran-2-yl)butyl]cyclopentan-1-one](/img/structure/B12879751.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B12879781.png)


